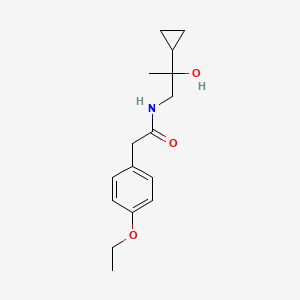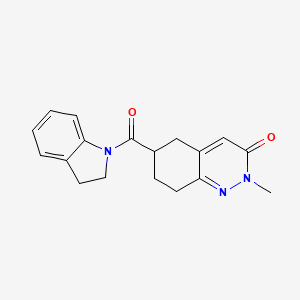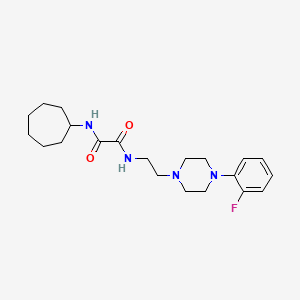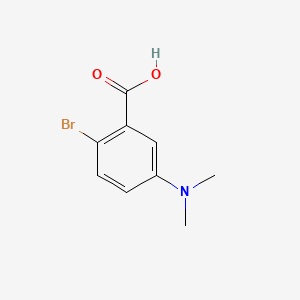![molecular formula C16H17NO4S B2547003 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797985-79-5](/img/structure/B2547003.png)
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of appropriate amines with carboxylic acids or their derivatives. For instance, the synthesis of 3-ethoxyquinoxalin-2-carboxamides was achieved by coupling with amines in the presence of EDC·HCl and HOBt . Similarly, the synthesis of triazole carboxamides involved coupling of a trimethylsilyl derivative with a chloromethyl derivative, followed by amination and deprotection . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations . These techniques provide information on the crystalline structure, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by modifications to the amide bond and the alkyl chain linking the benzamide moiety to other functional groups. For example, modifications to the amide bond and elongation of the intermediate alkyl chain in dopamine D(4) receptor ligands resulted in decreased receptor affinity . The metabolic pathways of N-alkyl benzamide flavor compounds involve oxidative metabolism and Phase II enzyme conversions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test . The toxicological evaluation of N-alkyl benzamide compounds has shown that they are not mutagenic or clastogenic and have specific no-observed-effect-levels (NOEL) and no-observed-adverse-effect-levels (NOAEL) when administered in diets .
科学的研究の応用
Synthesis and Biological Activities
Novel Synthesis Approaches : The synthesis of various novel compounds derived from benzodioxoles and related structures has been explored, demonstrating the versatility of these frameworks in drug design and development. For example, the study by Abu‐Hashem et al. (2020) details the synthesis of novel compounds from visnagenone and khellinone, showing potential anti-inflammatory and analgesic activities Abu‐Hashem et al., 2020.
Antimicrobial and Antioxidant Properties : Research on 1,2,4-triazole derivatives by Bektaş et al. (2007) highlights the antimicrobial activities of these compounds, suggesting their potential application in combating microbial infections Bektaş et al., 2007. Additionally, Cindrić et al. (2019) synthesized benzimidazole/benzothiazole-2-carboxamides with antioxidative potential, indicating their utility in oxidative stress-related conditions Cindrić et al., 2019.
Antiviral Activities : The synthesis of benzamide-based 5-aminopyrazoles and their antiviral activities against avian influenza virus highlight the potential of such compounds in antiviral drug development Hebishy et al., 2020.
Crystal Structure Analysis
- Structural Insights : Crystal structure analysis of novel pyrazole derivatives provides valuable insights into the molecular conformation and interactions that may underlie their biological activities. Kumara et al. (2017) conducted such an analysis, contributing to the understanding of structure-activity relationships Kumara et al., 2017.
特性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-3-6-15(22-10)14(19-2)8-17-16(18)11-4-5-12-13(7-11)21-9-20-12/h3-7,14H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPBMKWWWWDLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)
![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)



![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)
